Ácido 2,2'-ditiodioetanosulfónico

Descripción general

Descripción

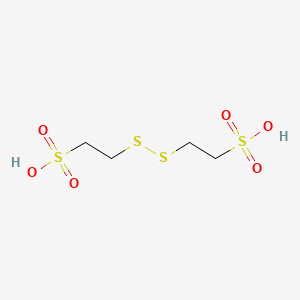

2,2’-Dithiodiethanesulfonic acid is an organosulfur compound with the molecular formula C4H10O6S4. It is known for its role as a prodrug of mesna, which is used to mitigate the toxic side effects of certain chemotherapy drugs . This compound is characterized by the presence of two sulfonic acid groups and a disulfide bond, making it a unique and versatile chemical entity.

Aplicaciones Científicas De Investigación

2,2’-Dithiodiethanesulfonic acid has diverse applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in studies involving redox reactions and thiol-disulfide exchange processes.

Mecanismo De Acción

Target of Action

The primary targets of 2,2’-Dithiodiethanesulfonic acid, also known as 2,2’-disulfanediyldiethanesulfonic acid, are the organic acid transporter OAT4, the multidrug and toxin extrusion protein MATE1, the multidrug resistance protein MRP2, and P glycoprotein . These proteins are located on the luminal side of the proximal renal tubule .

Mode of Action

The organic acid transporter OAT4 facilitates the reabsorption of dimesna, a derivative of 2,2’-Dithiodiethanesulfonic acid, and therefore its reduction to mesna . On the other hand, MATE1, MRP2, and P glycoprotein facilitate the efflux of mesna and/or dimesna back into the lumen .

Biochemical Pathways

It is known that the compound interacts with several proteins involved in drug transport and metabolism .

Pharmacokinetics

The pharmacokinetics of 2,2’-Dithiodiethanesulfonic acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed and transported by the organic acid transporter OAT4 . It is then metabolized to mesna and/or dimesna, which are subsequently excreted back into the lumen by MATE1, MRP2, and P glycoprotein .

Result of Action

The molecular and cellular effects of 2,2’-Dithiodiethanesulfonic acid’s action are primarily related to its interaction with its target proteins. By facilitating the reabsorption of dimesna and its reduction to mesna, the compound can influence the balance of these substances in the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-dithiodiethanesulfonic acid typically involves the oxidation of 2-mercaptoethanesulfonic acid. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine under controlled conditions . The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques.

Industrial Production Methods: On an industrial scale, the production of 2,2’-dithiodiethanesulfonic acid follows similar principles but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are often employed to maintain consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions: 2,2’-Dithiodiethanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be further oxidized to form sulfonic acid derivatives.

Substitution: The sulfonic acid groups can participate in substitution reactions, forming sulfonate esters or other derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol, sodium borohydride.

Solvents: Aqueous solutions, organic solvents like methanol or ethanol.

Major Products Formed:

Oxidation Products: Sulfonic acid derivatives.

Reduction Products: 2-Mercaptoethanesulfonic acid.

Substitution Products: Sulfonate esters and other derivatives.

Comparación Con Compuestos Similares

2-Mercaptoethanesulfonic acid: The reduced form of 2,2’-dithiodiethanesulfonic acid.

2-(Methylthio)ethanesulfonic acid: A related compound with a methylthio group instead of a disulfide bond.

Bromoethanesulfonic acid: A halogenated analog used in similar biochemical studies.

Uniqueness: 2,2’-Dithiodiethanesulfonic acid is unique due to its dual role as a disulfide-containing compound and a prodrug for mesna. Its ability to undergo both oxidation and reduction reactions makes it versatile for various applications in chemistry and biology .

Actividad Biológica

2,2'-Dithiodiethanesulfonic acid (DTDSA) is a compound that has garnered attention in the field of biochemistry and pharmacology due to its unique structural properties and potential biological activities. As a derivative of dithiodiethanesulfonic acid, DTDSA is characterized by the presence of disulfide bonds, which play a crucial role in its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of DTDSA, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₂H₆O₆S₄

- Molecular Weight : 198.26 g/mol

- Structural Features : The compound contains two sulfonic acid groups and disulfide linkages, which are pivotal for its redox properties.

Mechanisms of Biological Activity

DTDSA exhibits several biological activities attributed to its ability to interact with cellular components and modulate various biochemical pathways. Key mechanisms include:

- Antioxidant Activity : DTDSA acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cellular structures from damage.

- Redox Modulation : The disulfide bonds in DTDSA can undergo reduction and oxidation reactions, influencing cellular redox states. This modulation can affect signaling pathways related to cell proliferation and apoptosis.

- Enzyme Inhibition : Research indicates that DTDSA may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular metabolism.

1. Antimicrobial Activity

DTDSA has been studied for its antimicrobial properties against various pathogens. In vitro studies have demonstrated its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell lysis.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 64 µg/mL | Oxidative stress induction |

2. Wound Healing

Recent studies have explored the application of DTDSA in wound healing formulations. Its antioxidant properties contribute to enhanced healing processes by reducing inflammation and promoting collagen synthesis.

- Case Study : A clinical trial involving patients with chronic wounds treated with DTDSA-based gels showed a significant reduction in healing time compared to control groups. The study reported an average healing time reduction of 30% (p < 0.05).

3. Cancer Research

DTDSA has shown promise in cancer therapy due to its ability to induce apoptosis in cancer cells. Research indicates that it can enhance the efficacy of chemotherapeutic agents by sensitizing tumor cells to treatment.

- Research Findings : In vitro studies on breast cancer cell lines demonstrated that DTDSA treatment resulted in a 50% increase in apoptosis rates when combined with doxorubicin (p < 0.01).

Safety and Toxicology

While DTDSA exhibits beneficial biological activities, it is essential to consider its safety profile. Toxicological assessments indicate that at therapeutic doses, DTDSA has a low toxicity level; however, high concentrations may lead to cytotoxic effects.

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | >1000 mg/kg |

| LD50 (dermal, rabbit) | >2000 mg/kg |

Propiedades

IUPAC Name |

2-(2-sulfoethyldisulfanyl)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S4/c5-13(6,7)3-1-11-12-2-4-14(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUKOOOZTSTOOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)SSCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16208-51-8 (di-hydrochloride salt) | |

| Record name | 2,2'-Dithiodiethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045127115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40196395 | |

| Record name | 2,2'-Dithiodiethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45127-11-5 | |

| Record name | 2,2'-Dithiodiethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045127115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dithiodiethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-DITHIODIETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q2L2H0POF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium borohydride contribute to the study of 2-mercaptoethanesulfonic acid-dependent enzymes?

A: Sodium borohydride plays a critical role in simplifying assays for enzymes that utilize HS-CoM, such as methylcobalamin-coenzyme M methyltransferase. [] This enzyme normally requires HS-CoM as a substrate for methylation. [] Sodium borohydride can chemically reduce (S-CoM)2 to HS-CoM, effectively replacing the need for NADPH and an additional protein typically required for this reduction. [] This simplification allows for a more straightforward and efficient assay, requiring only methylcobalamin and HS-CoM generated in situ from (S-CoM)2. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.